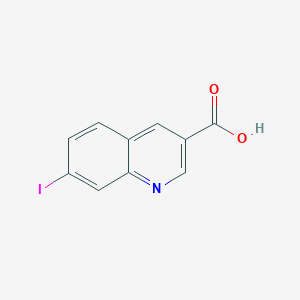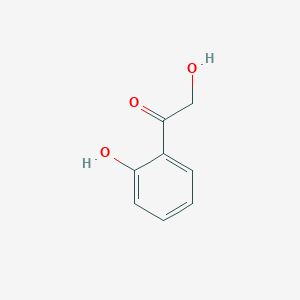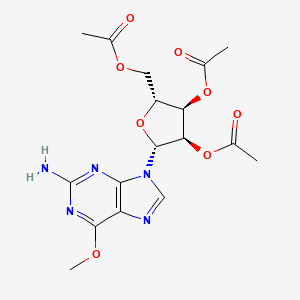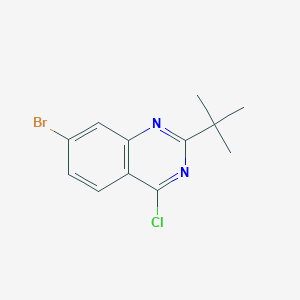![molecular formula C19H28N2O3 B11832532 tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl group, and the incorporation of the tert-butyl ester and hydroxymethyl functionalities. Common reagents used in these steps include organometallic reagents, protecting groups, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or spirocyclic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups at specific positions on the molecule.
Applications De Recherche Scientifique
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: Shares a similar spirocyclic core but lacks the benzyl and hydroxymethyl groups.
tert-Butyl (S)-5-(hydroxymethyl)-4-oxa-7-azaspiro[2.5]octane-7-carboxylate: Contains a similar spirocyclic structure with different substituents.
Uniqueness
tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H28N2O3 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)20-12-16(13-22)21(19(14-20)9-10-19)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3/t16-/m1/s1 |
Clé InChI |
ABCKOFBNBFFZNY-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](N(C2(C1)CC2)CC3=CC=CC=C3)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(N(C2(C1)CC2)CC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)

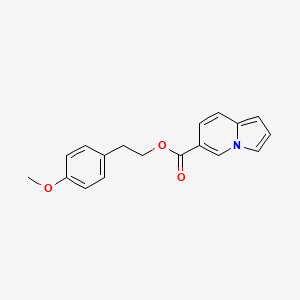
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
